Ethyl quinoline-5-carboxylate

CAS No.: 98421-25-1

Cat. No.: VC3705687

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98421-25-1 |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | ethyl quinoline-5-carboxylate |

| Standard InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3 |

| Standard InChI Key | ZNPJEEKRBNYZQQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C2C=CC=NC2=CC=C1 |

| Canonical SMILES | CCOC(=O)C1=C2C=CC=NC2=CC=C1 |

Introduction

Chemical Properties and Structural Characteristics

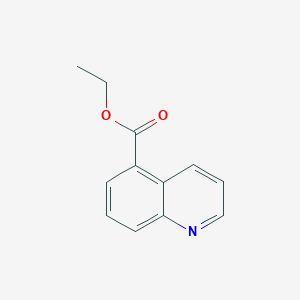

Ethyl quinoline-5-carboxylate is an organic compound identified by CAS number 98421-25-1. It possesses a molecular formula of C₁₂H₁₁NO₂ with a corresponding molecular weight of 201.22 g/mol. The compound features a quinoline backbone, which is a heterocyclic aromatic structure consisting of a benzene ring fused with a pyridine ring. The distinctive feature of this compound is the ethyl carboxylate group positioned at the 5-position of the quinoline ring.

Structural Identifiers

The compound can be precisely identified through several standardized chemical notations:

| Identifier Type | Value |

|---|---|

| IUPAC Name | Ethyl quinoline-5-carboxylate |

| Standard InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3 |

| Standard InChIKey | ZNPJEEKRBNYZQQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C2C=CC=NC2=CC=C1 |

| Canonical SMILES | CCOC(=O)C1=C2C=CC=NC2=CC=C1 |

| PubChem Compound | 283816 |

These identifiers facilitate unambiguous recognition of the compound in chemical databases and scientific literature.

Synthesis Methods

Conventional Synthesis

The primary synthetic route to ethyl quinoline-5-carboxylate involves esterification reactions of quinoline-5-carboxylic acid. This approach typically employs standard esterification conditions, which may include:

-

Fischer esterification: Reaction of quinoline-5-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

-

Activation of the carboxylic acid with reagents such as thionyl chloride to form the acid chloride, followed by reaction with ethanol.

Alternative Synthetic Approaches

While the direct information on alternative synthesis methods for ethyl quinoline-5-carboxylate is limited in the search results, approaches used for similar quinoline derivatives may be applicable. These include:

-

Multi-component reactions involving condensation and cyclization processes, which are common in quinoline synthesis .

-

Direct functionalization of pre-existing quinoline cores through C-H activation methodologies.

Applications in Organic Synthesis

Role as Chemical Intermediate

Ethyl quinoline-5-carboxylate serves as a valuable building block in organic synthesis, particularly in the development of:

-

Pharmaceutically active compounds

-

Agrochemicals

-

Specialized materials

The versatility of this compound stems from its bifunctional nature, featuring both the nitrogen-containing heterocycle and the carboxylate ester group, which provide multiple sites for further derivatization.

Synthetic Transformations

The compound can undergo various transformations:

-

Hydrolysis of the ester group to yield quinoline-5-carboxylic acid

-

Reduction of the ester to produce alcohols or aldehydes

-

Amidation reactions to form carboxamide derivatives

-

Nucleophilic substitution reactions at the quinoline core

These transformations enable the creation of diverse molecular libraries for screening in drug discovery programs.

Biological Activities

Structure-Activity Relationships

The biological activity of quinoline derivatives is strongly influenced by their substitution pattern. In the case of ethyl quinoline-5-carboxylate:

-

The ethyl carboxylate group at position 5 may enhance hydrogen bonding capabilities, which is crucial for interactions with biological targets such as enzymes and receptors.

-

The nitrogen atom in the quinoline ring often serves as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

Comparison with Related Quinoline Derivatives

Structural Comparisons

When comparing ethyl quinoline-5-carboxylate with other related quinoline compounds, several structural differences become apparent:

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | CAS Number |

|---|---|---|---|---|

| Ethyl quinoline-5-carboxylate | C₁₂H₁₁NO₂ | 201.22 | Carboxylate at position 5 | 98421-25-1 |

| Ethyl 8-hydroxyquinoline-5-carboxylate | C₁₂H₁₁NO₃ | 217.22 | Hydroxy group at position 8, carboxylate at position 5 | 104293-76-7 |

| Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉Cl₂NO₃ | - | Chloro groups at positions 5 and 7, hydroxy at position 4, carboxylate at position 3 | - |

| Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate | - | - | Partially reduced quinoline ring, oxo group at position 2, carboxylate at position 5 | - |

This comparison highlights the structural diversity within quinoline derivatives and how specific functional groups can modify the chemical and biological properties of these compounds .

Functional Differences

Different substitution patterns on the quinoline core lead to distinct functional properties:

-

Hydroxyl groups (as in ethyl 8-hydroxyquinoline-5-carboxylate) enhance hydrogen bonding and may contribute to metal chelation properties.

-

Halogen substituents (as in ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate) can improve lipophilicity and membrane permeability, potentially enhancing antimicrobial activity .

-

Reduced quinoline rings (as in tetrahydroquinoline derivatives) display altered electronic properties and conformational flexibility compared to fully aromatic systems.

Research Findings and Developments

Structure-Based Design

The carboxylate functionality in ethyl quinoline-5-carboxylate provides opportunities for structure-based design:

-

The carboxylate group can serve as a hydrogen bond acceptor for interactions with specific protein targets.

-

The ethyl ester can be modified to alter physicochemical properties such as lipophilicity and solubility.

-

The quinoline scaffold can be utilized as a template for developing compounds with improved target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume